molecular formula C18H22N2O5S2 B12201750 N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

Cat. No.: B12201750
M. Wt: 410.5 g/mol
InChI Key: JCHGXFVVQCSPFO-UHFFFAOYSA-N
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Description

The compound "N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide" is a structurally complex heterocyclic molecule featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido modification. Key structural elements include:

  • 1,3-Benzodioxol-5-ylmethyl group: A methylene-linked benzodioxole moiety, which is known for enhancing metabolic stability and influencing lipophilicity in bioactive compounds.
  • Sulfone groups (5,5-dioxido): These groups increase polarity and may improve aqueous solubility compared to non-oxidized sulfur analogs.
  • 3-Methylbutanamide substituent: A branched alkyl chain that could modulate steric interactions in biological targets.

Properties

Molecular Formula

C18H22N2O5S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide

InChI

InChI=1S/C18H22N2O5S2/c1-11(2)5-17(21)19-18-20(13-8-27(22,23)9-16(13)26-18)7-12-3-4-14-15(6-12)25-10-24-14/h3-4,6,11,13,16H,5,7-10H2,1-2H3

InChI Key

JCHGXFVVQCSPFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Biological Activity

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H25N2O5SC_{22}H_{25}N_{2}O_{5}S and a molecular weight of 425.51 g/mol. Its structure features a thieno[3,4-d][1,3]thiazole core linked to a benzodioxole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₄S
Molecular Weight425.51 g/mol
CAS Number894687-14-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential interactions with receptors involved in signaling pathways related to growth and development.

1. Auxin Receptor Agonism

Recent studies have indicated that compounds containing the benzodioxole structure may act as auxin receptor agonists. For instance, related compounds have been shown to promote root growth in Arabidopsis thaliana and Oryza sativa by enhancing root-related signaling responses through the TIR1 receptor pathway .

2. Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. The presence of the thiazole ring is often linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell wall synthesis.

Case Study 1: Root Growth Promotion

A study involving the application of related benzodioxole derivatives showed significant root elongation in Arabidopsis thaliana. The compound K-10 (a derivative) exhibited root growth-promoting activity that surpassed traditional auxins like NAA (1-naphthylacetic acid) at concentrations of 1 and 5 μM. This suggests that the compound may have similar or enhanced effects compared to established growth regulators .

Case Study 2: Antimicrobial Testing

In vitro assays conducted on various bacterial strains revealed that derivatives of benzodioxole exhibited varying degrees of antimicrobial activity. The modifications in the substituents on the benzodioxole ring were found to significantly influence the potency against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differentiators

Sulfone vs. Thione/Thiol Groups: The 5,5-dioxido group in the target compound enhances polarity and oxidative stability compared to non-sulfonated thiadiazoles (e.g., compound 6 in ), which may exhibit higher lipophilicity but lower metabolic resistance.

Benzodioxole vs. Phenyl Substituents: The 1,3-benzodioxol-5-ylmethyl group offers unique electronic and steric profiles compared to phenyl or cyanophenyl groups (e.g., 11b in ). Benzodioxole derivatives are often associated with improved blood-brain barrier penetration.

Enaminone vs.

Research Findings and Methodological Considerations

  • Structural Similarity Assessment : Graph-based comparison methods (e.g., graph isomorphism) are critical for evaluating biochemical relevance, as bit-vector approaches may overlook stereoelectronic nuances .
  • Dereplication Challenges : Mass spectrometry (MS) and IR data for the target compound would require differentiation from analogs via fragmentation patterns (e.g., sulfone-specific ions) .

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